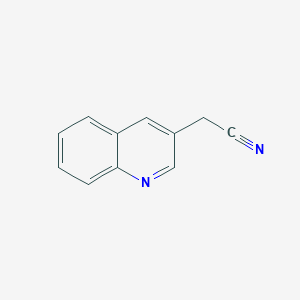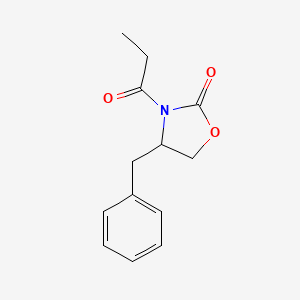![molecular formula C12H12BrN3O2S B2706623 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1779131-94-0](/img/structure/B2706623.png)
2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C12H12BrN3O2S and its molecular weight is 342.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
The chemical compound 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide serves as a versatile building block in organic synthesis, enabling the development of various heterocyclic compounds with potential applications in medicinal chemistry. For instance, its derivatives have been explored for their antimicrobial activities, showcasing the ability to inhibit the growth of certain bacteria and fungi, which indicates its relevance in developing new antimicrobial agents (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002). Additionally, the compound's utility in generating broad specificity antibodies for sulfonamide antibiotics highlights its importance in enhancing the sensitivity of enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide residues in milk, demonstrating its potential in food safety and regulatory compliance (J. Adrián et al., 2009).
Coordination Chemistry and Metal Complexes
In coordination chemistry, this compound facilitates the formation of metal complexes, which have been studied for their structural characteristics. These complexes have potential applications in catalysis, material science, and as models for biological systems. Research has detailed the synthesis of such complexes, providing insights into their molecular structures and bonding arrangements, which are crucial for understanding their reactivity and properties (A. Sousa et al., 2001).
Enantioselective Catalysis
The compound has also shown utility in enantioselective catalysis, where derivatives have been used to facilitate the bromoaminocyclization of unsaturated sulfonamides, yielding enantioenriched pyrrolidines. This process exemplifies its role in synthesizing complex organic molecules with high stereochemical control, which is fundamental in drug development and synthesis of bioactive compounds (Ling Zhou et al., 2011).
Development of Cyclooxygenase-2 Selective Inhibitors
Furthermore, analogs of this compound have been investigated for their pharmacological properties, specifically as cyclooxygenase-2 (COX-2) selective inhibitors. This research underlines the compound's relevance in medicinal chemistry, particularly in the design and synthesis of new anti-inflammatory agents (F. Julémont et al., 2004).
Antiproliferative Activity against Cancer Cell Lines
Derivatives of this compound have been synthesized and tested for their antiproliferative activity against selected human cancer cell lines. This research provides insights into the potential therapeutic applications of these compounds in oncology, highlighting the compound's significance in the development of novel anticancer drugs (S. Awad et al., 2015).
Properties
IUPAC Name |
2-(4-bromo-3-methylanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZYESIWCOOCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
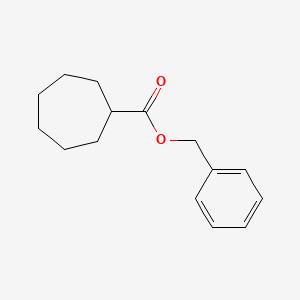
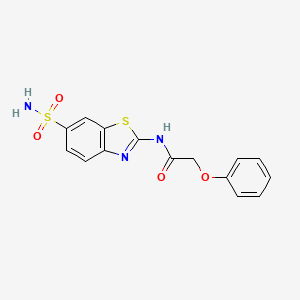
![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)
![2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol](/img/structure/B2706544.png)
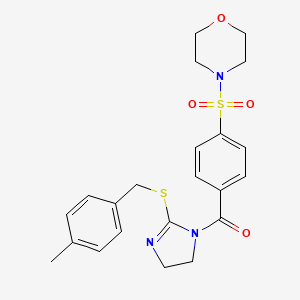
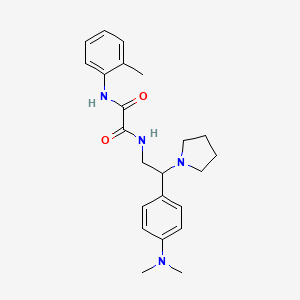
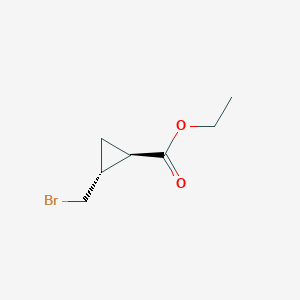
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)
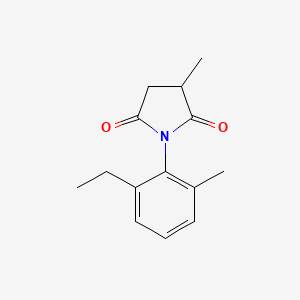
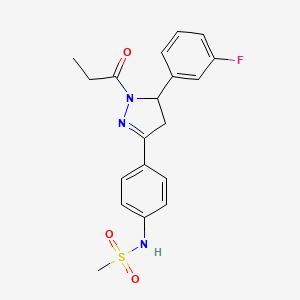
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)
